molecular formula C9H9N3O2 B162803 1-Ethyl-2-nitrobenzimidazole CAS No. 10111-02-1

1-Ethyl-2-nitrobenzimidazole

Cat. No. B162803
CAS RN: 10111-02-1
M. Wt: 191.19 g/mol
InChI Key: XMHNVBWYMIMXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-nitrobenzimidazole, also known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. ENB is an organic compound that is composed of a benzene ring, an imidazole ring, and a nitro group. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. ENB has been found to possess several unique properties that make it attractive for use in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The exact mechanism of action of 1-Ethyl-2-nitrobenzimidazole is not fully understood. However, it is believed that 1-Ethyl-2-nitrobenzimidazole exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the membrane integrity of fungi. 1-Ethyl-2-nitrobenzimidazole's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

1-Ethyl-2-nitrobenzimidazole has been found to possess several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species. 1-Ethyl-2-nitrobenzimidazole has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

1-Ethyl-2-nitrobenzimidazole has several advantages and limitations for lab experiments. The advantages of 1-Ethyl-2-nitrobenzimidazole include its broad-spectrum antimicrobial activity, its anti-inflammatory and antioxidant properties, and its potential as a candidate for the development of new drugs. The limitations of 1-Ethyl-2-nitrobenzimidazole include its toxicity at high concentrations, its limited solubility in water, and its potential to cause environmental pollution.

Future Directions

1-Ethyl-2-nitrobenzimidazole has several potential future directions for research. These include the development of new drugs based on its antimicrobial, anti-inflammatory, and antioxidant properties. 1-Ethyl-2-nitrobenzimidazole can also be used as a potential alternative to synthetic pesticides in agriculture. In the field of materials science, 1-Ethyl-2-nitrobenzimidazole can be used as a potential candidate for the development of new organic electronic devices, sensors, and catalysts. Further research is needed to fully understand the mechanism of action of 1-Ethyl-2-nitrobenzimidazole and its potential applications in various fields of scientific research.

Synthesis Methods

1-Ethyl-2-nitrobenzimidazole can be synthesized by several methods, including the nitration of 1-ethylbenzimidazole, the nitration of 2-ethylbenzimidazole, and the nitration of 1-ethyl-2-nitroimidazole. The most commonly used method for synthesizing 1-Ethyl-2-nitrobenzimidazole is the nitration of 1-ethylbenzimidazole. This method involves the reaction of 1-ethylbenzimidazole with a mixture of nitric acid and sulfuric acid. The reaction produces 1-Ethyl-2-nitrobenzimidazole as the main product along with some by-products.

Scientific Research Applications

1-Ethyl-2-nitrobenzimidazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-Ethyl-2-nitrobenzimidazole has been found to possess significant antimicrobial activity against a wide range of bacteria and fungi. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
In the field of agriculture, 1-Ethyl-2-nitrobenzimidazole has been found to possess significant insecticidal activity against several pests such as aphids, whiteflies, and thrips. It has also been found to possess fungicidal activity against several plant pathogenic fungi. 1-Ethyl-2-nitrobenzimidazole can be used as a potential alternative to synthetic pesticides, which are harmful to the environment and human health.
In the field of materials science, 1-Ethyl-2-nitrobenzimidazole has been found to possess several unique properties that make it attractive for use in various applications such as organic electronics, sensors, and catalysts.

properties

CAS RN

10111-02-1

Product Name

1-Ethyl-2-nitrobenzimidazole

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-2-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-6-4-3-5-7(8)10-9(11)12(13)14/h3-6H,2H2,1H3

InChI Key

XMHNVBWYMIMXMY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2N=C1[N+](=O)[O-]

Other CAS RN

10111-02-1

synonyms

Benzimidazole, 1-ethyl-2-nitro- (7CI,8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.